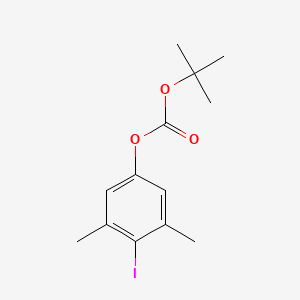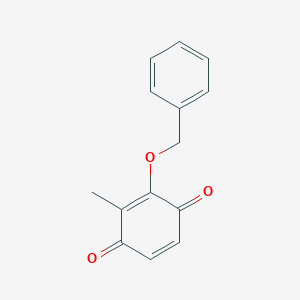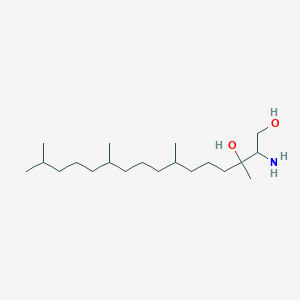![molecular formula C20H21NO2S B14245341 Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- CAS No. 521945-32-4](/img/structure/B14245341.png)
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group at the 8th position, a methyl group at the 4th position, and a sulfonyl group attached to a phenylethyl moiety at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-established methods. For Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-, a common approach might involve the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline precursor, such as 8-ethylquinoline.
Functional Group Introduction: The methyl group can be introduced at the 4th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group can be introduced at the 2nd position by reacting the quinoline derivative with a sulfonyl chloride, such as phenylethylsulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, Lewis acids.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline sulfides.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases like malaria, cancer, and bacterial infections.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to cell death in cancer cells. It can also disrupt microbial cell membranes, resulting in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Methylquinoline: A derivative with a methyl group at the 4th position, similar to the compound .
Uniqueness
Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the sulfonyl group attached to a phenylethyl moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
521945-32-4 |
|---|---|
Formule moléculaire |
C20H21NO2S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
8-ethyl-4-methyl-2-(1-phenylethylsulfonyl)quinoline |
InChI |
InChI=1S/C20H21NO2S/c1-4-16-11-8-12-18-14(2)13-19(21-20(16)18)24(22,23)15(3)17-9-6-5-7-10-17/h5-13,15H,4H2,1-3H3 |
Clé InChI |
XVUVGMKZTHYNNU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CC(=N2)S(=O)(=O)C(C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


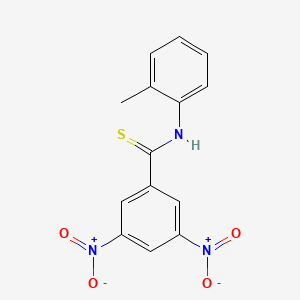

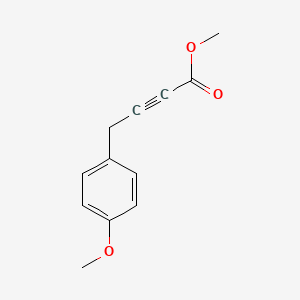
![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)

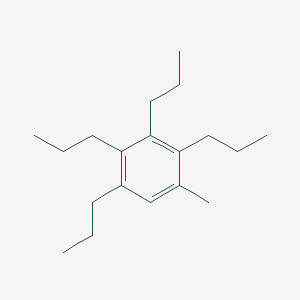
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
